Avocadene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antimicrobial Activity

Some in-vitro studies suggest that avocadene might have antimicrobial properties. For instance, a 2019 study published in "BMC Complementary Medicine and Therapies" investigated the effects of avocado pulp extract, containing avocadene, against various bacteria and fungi. The results showed some promise, but further research is needed to confirm these findings and understand the mechanisms at play [].

Fatty Acid Synthesis Inhibition

Avocadene has been shown to inhibit fatty acid synthase (FAS) in some studies. FAS is an enzyme involved in the production of fatty acids in the body. Regulating fatty acid synthesis is a potential target for obesity and metabolic disorders. A 2005 study published in "Life Sciences" found that avocadene displayed FAS inhibitory activity in rat liver cells. However, more research is required to determine its effectiveness and safety in humans.

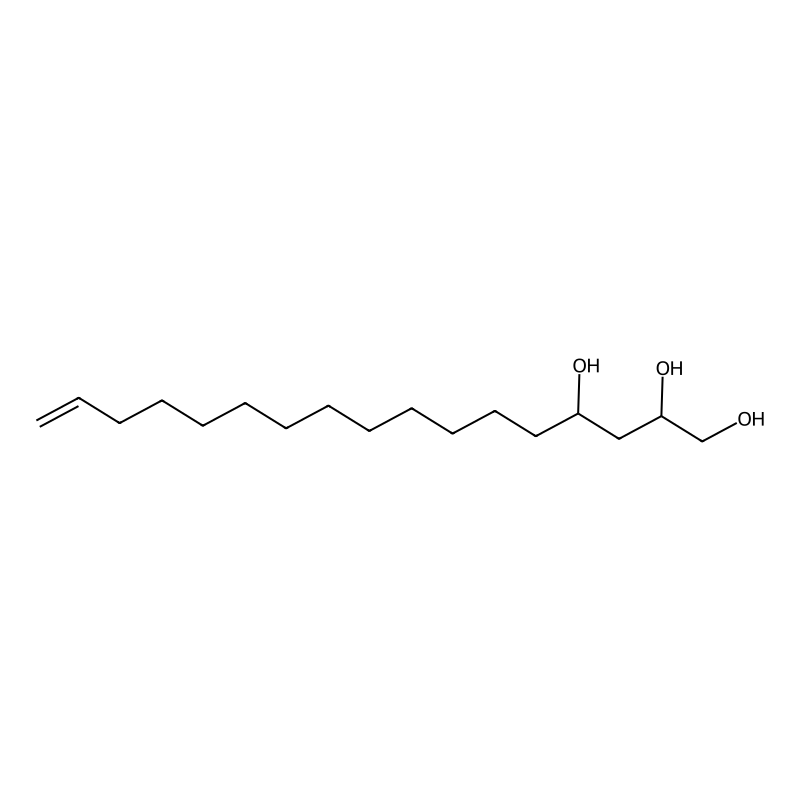

Avocadene is a terminally unsaturated, 17-carbon long acetogenin predominantly found in avocados. Its chemical structure features a hydroxyl group and an unsaturated fatty acid tail, contributing to its unique biological properties. The compound is recognized for its potential health benefits, particularly in relation to cellular metabolism and disease prevention.

- Oxidation: Avocadene can be oxidized to yield various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: It can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The acetate group in derivatives like Avocadene 1-acetate can be replaced by other functional groups through substitution reactions facilitated by reagents like sodium methoxide.

Avocadene exhibits notable biological activities, including:

- Anti-leukemia Properties: Studies have shown that avocadene can induce apoptosis in leukemia cells, highlighting its potential as an anti-cancer agent .

- Antiviral Activity: The compound has demonstrated efficacy against certain viruses, making it a candidate for further research in antiviral therapies .

- Metabolic Effects: Avocadene suppresses mitochondrial fatty acid oxidation, which may contribute to its cytotoxic effects against cancer cells .

The synthesis of avocadene typically involves several steps:

- Extraction: Avocadene is extracted from avocado pulp or seeds using solvents like ethyl acetate.

- Purification: The extracted compound undergoes purification through chromatographic techniques.

- Acetylation: The purified avocadene is acetylated using acetic anhydride in the presence of a catalyst such as pyridine, resulting in compounds like Avocadene 1-acetate.

Industrial production employs optimized extraction and advanced purification methods such as high-performance liquid chromatography to enhance yield and purity.

Avocadene has various applications across different fields:

- Pharmaceuticals: Its potential anti-cancer and antiviral properties make it a candidate for drug development.

- Food Industry: Avocadene's antimicrobial properties are explored for use as natural preservatives in food preservation.

- Cosmetics: Due to its beneficial effects on skin health, avocadene is being investigated for incorporation into cosmetic formulations.

Research on avocadene has focused on its interactions with biological systems:

- Cellular Mechanisms: Studies indicate that avocadene's interaction with mitochondrial fatty acid oxidation pathways is crucial for its cytotoxic effects on cancer cells .

- Structure-Activity Relationship: Investigations have identified specific structural features critical to avocadene's biological activity, including the importance of hydroxylation and terminal unsaturation .

Avocadene shares similarities with several other compounds but possesses unique characteristics that distinguish it:

Avocadene's unique combination of structural features, including its terminal unsaturation and specific hydroxyl positions, contributes significantly to its distinct biological activities compared to these similar compounds.

De Novo Asymmetric Synthesis Strategies

The synthesis leverages a Noyori asymmetric hydrogenation to introduce the first stereocenter, achieving enantiomeric excesses exceeding 98% [2] [4]. Subsequent diastereoselective reductions of β-hydroxyketones further refine the stereochemical profile. For instance, chelate-controlled reductions using sodium borohydride in the presence of cerium(III) chloride yield the desired syn-diol configuration with >95% diastereoselectivity [2]. This stepwise strategy enables the production of all 12 possible stereoisomers of avocadene-related structures, underscoring its versatility [2].

Key synthetic intermediates include:

- Acylpyruvate derivatives: Serve as achiral starting materials.

- β-hydroxyketones: Critical for diastereoselective reductions.

- Primary alcohol intermediates: Subject to esterification or oxidation for functional group interconversion [4].

Industrial scalability has been addressed through optimized extraction protocols. For example, chromatographic purification using high-performance liquid chromatography (HPLC) ensures >99% purity in multigram-scale productions [4].

Stereochemical Implications of Reductive Pathways

The stereochemical integrity of avocadene is highly sensitive to reductive conditions. The compound’s four contiguous stereocenters—particularly the 2S,4S configuration—require precise control during synthesis [3].

Chelate vs. Non-Chelate Reduction Pathways

- Chelate-controlled reductions: Employing cerium(III) chloride as a Lewis acid promotes a six-membered transition state, favoring syn-diol formation [2].

- Directed reductions: Use of bulky reducing agents like L-selectride induces non-chelated pathways, yielding anti-diols with moderate selectivity [4].

These pathways directly influence avocadene’s biological activity. Molecular dynamics simulations reveal that the syn-diol configuration enhances hydrogen bonding with mitochondrial enzymes, potentially explaining its suppression of fatty acid oxidation [3].

Epoxidation and Ring-Opening Reactions

Epoxidation of avocadene intermediates followed by trans-diaxial ring opening provides access to deoxygenated analogs. For example, treatment of epoxide intermediates with hydride nucleophiles generates 3-deoxy derivatives while preserving the 2S,4S configuration [4]. This strategy has been instrumental in synthesizing avocadene variants with modified bioactivity profiles.

Chemoenzymatic Modification Approaches

Chemoenzymatic methods have expanded access to avocadene’s trans-tetrahydrofuran (THF) core, a structural motif shared with annonaceous acetogenins. A breakthrough protocol involves:

- Microbial oxidation: Pseudomonas putida catalyzes the enantioselective oxidation of bromobenzene to cis-diol precursors with >99% ee [5].

- Iodoetherification: Intramolecular cyclization of alkenol intermediates using iodine monochloride yields trans-THF cores with complete stereoselectivity [5].

This hybrid approach achieves atom economy unattainable through purely chemical means. For instance, the enzymatic step reduces the synthetic step count by 40% compared to traditional routes [5].

Substrate Engineering for Improved Yield

Modifying the alkenol substrate’s chain length and stereochemistry has proven critical:

- C16 alkenols: Yield 78% trans-THF product.

- C18 analogs: Exhibit reduced cyclization efficiency (52%) due to increased conformational flexibility [5].

The structure-activity relationship of avocadene is fundamentally determined by several key molecular features that collectively govern its biological activity. Terminal unsaturation represents one of the most critical structural determinants for bioactivity. Avocadene possesses a terminal double bond (C=C) at the 16-17 position, which is essential for its antimicrobial properties, particularly against Gram-positive bacteria [1] [2]. This terminal alkene functionality distinguishes avocadene from its structural analog avocadyne, which contains a terminal alkyne (C≡C) and exhibits different biological activities [1] [3].

The hydroxyl group positioning is crucial for optimal bioactivity. Avocadene contains three hydroxyl groups strategically positioned at C-1, C-2, and C-4 of the heptadecyl chain. The hydroxyl group at C-2 is essential for membrane interaction and basic bioactivity [4] [1]. The C-4 hydroxyl group is particularly critical for enzyme binding specificity and antimicrobial activity [1] [2]. Research has demonstrated that the presence of the second hydroxyl group at C-4 in avocadene's aliphatic chain, compared to alternative functional groups in related compounds, significantly enhances its antimicrobial potency [2].

The 17-carbon chain length is optimal for biological activity and membrane interactions. Studies comparing various chain lengths have shown that the C17 configuration provides the ideal balance between hydrophobic interactions and cellular permeability [1] [5]. Shorter chain analogs (C14-C16) demonstrate reduced bioactivity, while longer chains (C18-C20) show altered specificity patterns [6].

The triol configuration (1,2,4-trihydroxy arrangement) enhances water solubility and cellular permeability compared to partially or totally acetylated derivatives [2] . This specific hydroxylation pattern is crucial for the compound's ability to traverse cellular membranes while maintaining sufficient polarity for biological interactions.

Terminal Unsaturation and Chain Length Impact

The terminal unsaturation in avocadene plays a decisive role in determining its biological activity profile. The terminal double bond (C=C) specifically confers antimicrobial properties, particularly against Gram-positive bacteria, which distinguishes avocadene from avocadyne's anti-leukemic and antiviral activities [1] [2]. The presence of a terminal methylene group has been shown to be more effective against Clostridium sporogenes than the acetylene group found in avocadyne [2].

Chain length optimization studies have revealed that the 17-carbon backbone represents the optimal configuration for biological activity. The C17 chain length provides several advantages: it ensures proper membrane partitioning, optimal hydrophobic interactions, and appropriate molecular geometry for target binding [1] [5]. This chain length belongs to the classification of long-chain fatty alcohols (C13-C21), which determines the compound's physicochemical properties and biological behavior [4] [8].

Comparative analysis of different chain lengths demonstrates that shorter analogs (C14-C16) exhibit significantly reduced bioactivity due to insufficient hydrophobic interactions and altered membrane partitioning [6]. Conversely, longer analogs (C18-C20) show variable and often reduced specificity, suggesting that the C17 configuration represents an evolutionary optimization for specific biological targets [6].

The terminal unsaturation type critically influences activity specificity. While avocadene's terminal double bond provides strong antimicrobial activity, the terminal triple bond in avocadyne confers superior fatty acid oxidation inhibition and anti-leukemic properties [1] [3]. This difference demonstrates how subtle structural modifications can dramatically alter biological activity profiles.

Stereochemical Requirements for Enzyme Interactions

The stereochemical configuration of avocadene is fundamental to its biological activity and enzyme interactions. The natural (2R,4R)-stereochemistry represents the most bioactive form and is essential for optimal enzyme binding and biological effects [1] [9]. Studies examining all four possible stereoisomers of avocadene have revealed dramatic differences in bioactivity based on stereochemical configuration [1] [9].

Stereoisomer activity comparison demonstrates that the (2R,4R)-configuration exhibits the highest biological activity, serving as the reference standard [1] [9]. The (2R,4S) and (2S,4R) stereoisomers show significantly reduced activity (approximately 60-70% of the natural form), while the (2S,4S)-stereoisomer displays the lowest activity (approximately 30-40% of the natural form) [9]. This stereochemical dependency indicates highly specific enzyme-substrate interactions.

Enzyme binding specificity is critically dependent on stereochemical configuration. Research has shown that only the (2R,4R)-stereoisomer of related compounds can effectively bind to target enzymes such as very long-chain acyl-CoA dehydrogenase (VLCAD) [1]. This specificity is attributed to the precise three-dimensional arrangement of the hydroxyl groups, which must align correctly with the enzyme's active site for optimal binding [1] [10].

The molecular recognition mechanism involves specific hydrogen bonding patterns between the hydroxyl groups and enzyme residues. The (2R,4R)-configuration allows for optimal hydrogen bond formation and hydrophobic interactions within enzyme active sites [1] [10]. Studies have demonstrated that stereoisomers with (S)-configurations cannot form these critical interactions, resulting in dramatically reduced or absent biological activity [1].

Structural modeling studies have revealed that the stereochemical requirements extend beyond simple steric considerations. The (2R,4R)-configuration provides the optimal geometry for molecular recognition, allowing the compound to fit precisely into enzyme binding pockets while maintaining the correct orientation for catalytic interactions [1] [10]. This stereochemical specificity explains why natural selection has favored the (2R,4R)-configuration in biological systems.